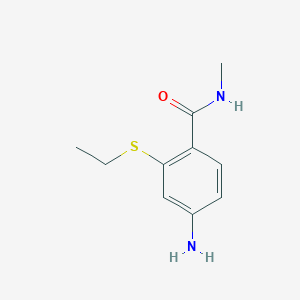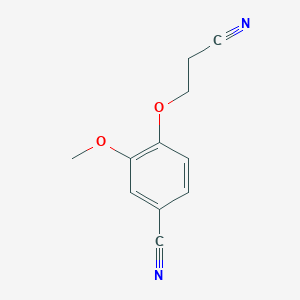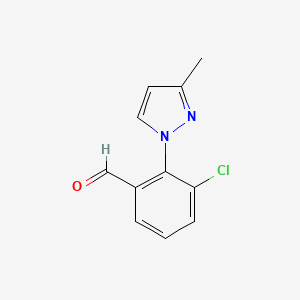![molecular formula C9H15BrN4 B13080612 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13080612.png)
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromine atom at the 5-position and a 1-methylcyclopentylmethyl group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For example, the reaction of hydrazine hydrate with a suitable ketone or aldehyde can yield the triazole ring.
Alkylation: The final step involves the alkylation of the triazole ring with 1-methylcyclopentylmethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Products: Various oxidation states of the triazole ring.
Coupling Products: Complex molecules with extended carbon chains or aromatic systems.
Applications De Recherche Scientifique
5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Pharmaceuticals: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound can be used as a building block for the synthesis of new drugs with potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound can be explored for its potential use in protecting crops from fungal infections.
Materials Science: Triazole derivatives are used in the development of advanced materials, such as polymers and coatings, due to their stability and unique chemical properties.
Chemical Research: The compound can be used as a reagent or intermediate in various chemical reactions and studies, contributing to the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In pharmaceuticals, triazole derivatives often target enzymes or receptors involved in biological processes. For example, they can inhibit the activity of enzymes such as cytochrome P450, which is involved in drug metabolism. The bromine atom and the triazole ring can interact with specific molecular targets, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the 1-methylcyclopentylmethyl group.
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazole: A triazole derivative without the bromine atom, which may exhibit different reactivity and biological activity.
5-Bromo-1-[(1-cyclopentyl)methyl]-1H-1,2,4-triazol-3-amine: A compound with a similar structure but with a cyclopentyl group instead of a 1-methylcyclopentyl group.
Uniqueness
The presence of both the bromine atom and the 1-methylcyclopentylmethyl group in 5-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine makes it unique. The bromine atom can participate in various substitution reactions, while the 1-methylcyclopentylmethyl group can influence the compound’s lipophilicity and biological activity. This combination of functional groups can lead to unique chemical and biological properties, making the compound valuable for research and development in multiple fields.
Propriétés
Formule moléculaire |
C9H15BrN4 |
|---|---|
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
5-bromo-1-[(1-methylcyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H15BrN4/c1-9(4-2-3-5-9)6-14-7(10)12-8(11)13-14/h2-6H2,1H3,(H2,11,13) |
Clé InChI |
RHKIIQDBOWVYCU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC1)CN2C(=NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)



![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)

